1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a sulfonylphenyl group, and a pyrimidin-2-yloxymethyl-piperidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multiple stepsCommon reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and pyrimidine-based compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylphenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as signal transduction, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and have been studied for their anticancer properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine core are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c25-18-8-9-19(26)24(18)16-4-6-17(7-5-16)30(27,28)23-12-1-3-15(13-23)14-29-20-21-10-2-11-22-20/h2,4-7,10-11,15H,1,3,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQYHHCWXREJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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